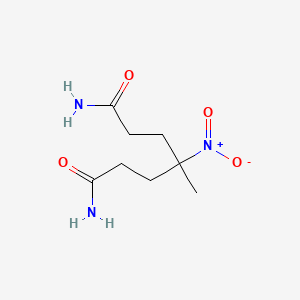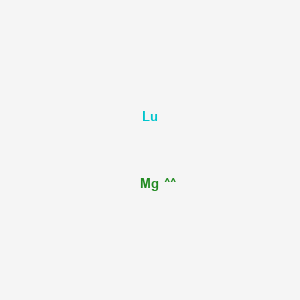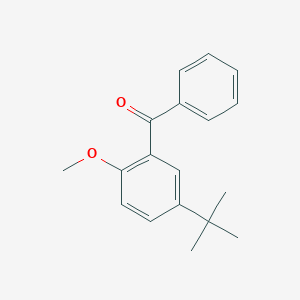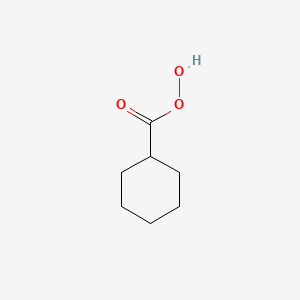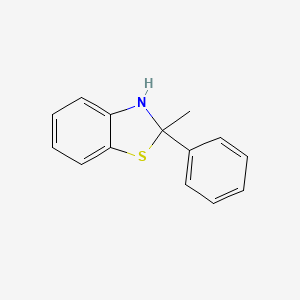![molecular formula C8H10OSe B14732170 [2-(Methylselanyl)phenyl]methanol CAS No. 6518-77-0](/img/structure/B14732170.png)
[2-(Methylselanyl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Methylselanyl)phenyl]methanol is an organic compound that belongs to the class of phenylmethanols It features a phenyl ring substituted with a methylselanyl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methylselanyl)phenyl]methanol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a methylselanyl nucleophile, followed by reduction to introduce the hydroxymethyl group. The reaction conditions typically involve the use of a strong base and a polar aprotic solvent to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts such as palladium on carbon may be employed to facilitate the reduction step .
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Methylselanyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding methylselanylphenylmethane.
Substitution: The methylselanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.
Major Products Formed
Oxidation: Formation of [2-(Methylselanyl)phenyl]methanal or [2-(Methylselanyl)phenyl]methanoic acid.
Reduction: Formation of [2-(Methylselanyl)phenyl]methane.
Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.
Applications De Recherche Scientifique
[2-(Methylselanyl)phenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism by which [2-(Methylselanyl)phenyl]methanol exerts its effects involves interactions with various molecular targets. The methylselanyl group can participate in redox reactions, potentially modulating oxidative stress in biological systems. The hydroxymethyl group can form hydrogen bonds with biomolecules, influencing their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmethanol: Lacks the methylselanyl group, resulting in different chemical properties and reactivity.
[2-(Methylthio)phenyl]methanol: Contains a methylthio group instead of a methylselanyl group, leading to different redox properties.
[2-(Methylsulfonyl)phenyl]methanol: Features a methylsulfonyl group, which significantly alters its chemical behavior.
Uniqueness
[2-(Methylselanyl)phenyl]methanol is unique due to the presence of the methylselanyl group, which imparts distinct redox properties and potential biological activities. This makes it a valuable compound for research in various scientific disciplines .
Propriétés
Numéro CAS |
6518-77-0 |
|---|---|
Formule moléculaire |
C8H10OSe |
Poids moléculaire |
201.13 g/mol |
Nom IUPAC |
(2-methylselanylphenyl)methanol |
InChI |
InChI=1S/C8H10OSe/c1-10-8-5-3-2-4-7(8)6-9/h2-5,9H,6H2,1H3 |
Clé InChI |
IQPQYWCMWXDMGT-UHFFFAOYSA-N |
SMILES canonique |
C[Se]C1=CC=CC=C1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




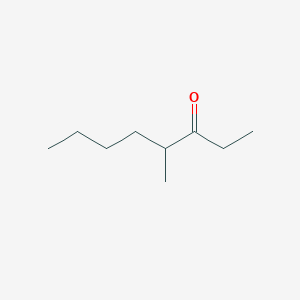
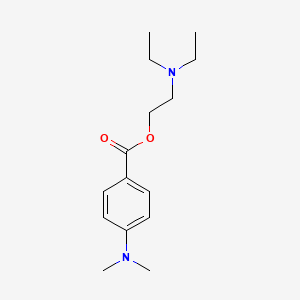

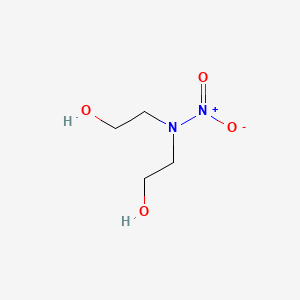

![4,6-Dimethoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B14732136.png)

